molecular formula C5H4F8O B14758758 1,2,2,3,3,4,4,5-Octafluoropentan-1-ol CAS No. 1513-96-8

1,2,2,3,3,4,4,5-Octafluoropentan-1-ol

Cat. No.: B14758758
CAS No.: 1513-96-8
M. Wt: 232.07 g/mol
InChI Key: DDRFQQVDRIEKDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,3,3,4,4,5-Octafluoropentan-1-ol can be synthesized through various methods. One common method involves the fluorination of pentanol derivatives. The reaction typically requires the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5-Octafluoropentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,2,3,3,4,4,5-Octafluoropentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5-Octafluoropentan-1-ol is primarily related to its highly fluorinated structure. The presence of multiple fluorine atoms imparts unique properties such as high electronegativity and chemical stability. These properties enable the compound to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

1,2,2,3,3,4,4,5-Octafluoropentan-1-ol can be compared with other similar fluorinated alcohols:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and hydroxyl group, which imparts distinct chemical and physical properties .

Properties

CAS No.

1513-96-8

Molecular Formula

C5H4F8O

Molecular Weight

232.07 g/mol

IUPAC Name

1,2,2,3,3,4,4,5-octafluoropentan-1-ol

InChI

InChI=1S/C5H4F8O/c6-1-3(8,9)5(12,13)4(10,11)2(7)14/h2,14H,1H2

InChI Key

DDRFQQVDRIEKDV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(O)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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